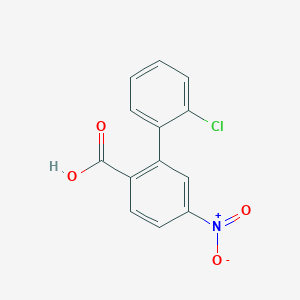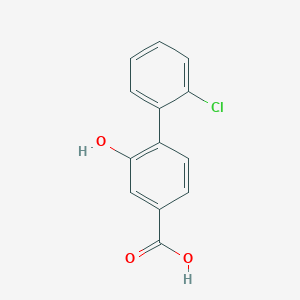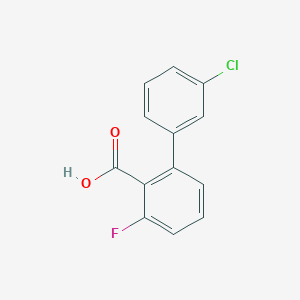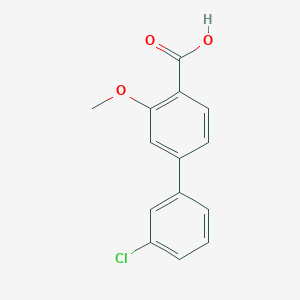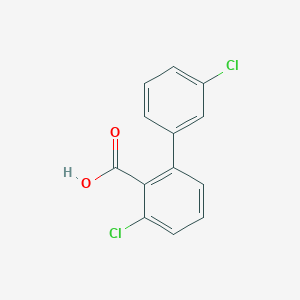
3-(3-Chlorophenyl)-5-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chlorophenyl)-5-hydroxybenzoic acid (or 3-CPA) is a widely used compound in scientific research, due to its ability to interact with various biological systems. It is an aromatic compound derived from the hydrolysis of the phenyl ester of 3-chlorophenol, and is a white crystalline solid. 3-CPA has been used in a range of studies, including those related to the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of laboratory experiments.
科学的研究の応用
3-CPA has been used in a range of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of laboratory experiments. In particular, 3-CPA has been used in the synthesis of various drugs, including antibiotics, antifungals, and anti-inflammatory agents. 3-CPA has also been used in studies related to the development of new therapeutic agents, and in the study of various biochemical and physiological effects.
作用機序
3-CPA is known to interact with various biological systems, including enzymes, proteins, and DNA. It is believed to act as a competitive inhibitor of enzymes, such as cytochrome P450, and to interact with proteins in the cell membrane, resulting in the inhibition of certain cellular processes. 3-CPA is also known to interact with DNA, resulting in the inhibition of gene expression.
Biochemical and Physiological Effects
3-CPA has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450, and to interact with proteins in the cell membrane, resulting in the inhibition of certain cellular processes. 3-CPA has also been found to interact with DNA, resulting in the inhibition of gene expression. In addition, 3-CPA has been found to have anti-inflammatory and anti-bacterial properties, and to have an inhibitory effect on the growth of certain types of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 3-CPA in laboratory experiments is its high purity. The compound is available in a 95% pure form, which makes it ideal for use in a range of experiments. Additionally, 3-CPA is relatively inexpensive and easy to obtain. However, one of the main limitations of using 3-CPA in laboratory experiments is its potential toxicity. The compound has been found to be toxic to certain types of cells, and should be handled with caution.
将来の方向性
Due to its ability to interact with various biological systems, 3-CPA has the potential to be used in a range of future applications. For example, it could be used in the development of new therapeutic agents, or in the study of biochemical and physiological effects. Additionally, 3-CPA could be used in the development of laboratory experiments, and in the synthesis of pharmaceuticals. Finally, 3-CPA could be used in the study of gene expression, and in the development of drugs with anti-inflammatory and anti-bacterial properties.
合成法
3-CPA can be synthesized through the hydrolysis of the phenyl ester of 3-chlorophenol. This reaction requires the use of an acid catalyst, such as sulfuric acid, and heat. The reaction is typically carried out at temperatures ranging from 70-90°C. The reaction produces 3-CPA in a yield of approximately 95%.
特性
IUPAC Name |
3-(3-chlorophenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAKRAPNOAIYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689552 |
Source


|
| Record name | 3'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258613-67-0 |
Source


|
| Record name | 3'-Chloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






